Paravallarine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Paravallarine is a steroid. It has a role as a metabolite.

Aplicaciones Científicas De Investigación

Anticancer Properties

Cytotoxicity Studies

Paravallarine has demonstrated notable cytotoxicity against KB cell lines, with an IC50 value of 12.8 μM, indicating its potential as an anticancer agent . In comparative studies, 7 R-hydroxythis compound exhibited no significant cytotoxicity (IC50 > 50 μM), suggesting that structural modifications can impact biological activity .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells. Flow cytometric analyses have shown that this compound treatment leads to an accumulation of sub-G1 cells in MDA-MB-231 cells, indicating a dose-dependent apoptotic effect . This suggests that this compound may interfere with cell cycle progression and promote cell death in cancerous cells.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its efficacy. Research indicates that specific substituents on the steroidal backbone significantly influence the compound's biological activity. For instance, the presence of hydroxyl groups at certain positions can enhance or diminish cytotoxic effects .

Comparative Efficacy

A comparative analysis of this compound with other steroidal alkaloids reveals its relative potency. For example, compounds such as gitingensine and methylgitingensine showed weaker cytotoxicity when tested alongside this compound . This highlights this compound's potential superiority as an anticancer agent among its analogs.

Case Studies

- Study on KB Cell Lines

- Mechanistic Insights

Data Summary

| Compound | Source | IC50 (μM) | Biological Activity |

|---|---|---|---|

| This compound | Kibatalia laurifolia | 12.8 | Cytotoxicity against KB cells |

| 7 R-hydroxythis compound | Kibatalia laurifolia | >50 | No significant cytotoxicity |

| Gitingensine | Kibatalia laurifolia | 21-42 | Weaker cytotoxicity |

Análisis De Reacciones Químicas

Structural Classification and Key Features

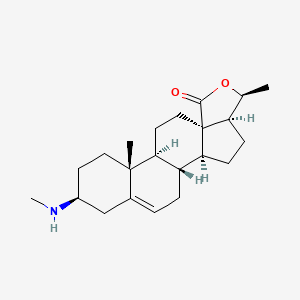

Paravallarine (compound 39 ) belongs to the this compound-type alkaloids (Table 1), which are exclusively found in the Apocynaceae family. Its core structure includes:

-

A pregnane backbone with an (18→20)-lactone ring.

-

Substitutions at C-3 (methyl group) and C-7 (hydroxyl group in derivatives like 7α-hydroxythis compound, 40 ) .

-

A 20 S stereochemical configuration, distinguishing it from 20-epi-kibataline (37 ) .

Table 1: this compound-type alkaloids and derivatives

| Compound | Substitution Groups | Source |

|---|---|---|

| This compound (39 ) | R₁ = CH₃; R₂ = H | Kibatalia laurifolia |

| 7α-Hydroxythis compound (40 ) | R₁ = CH₃; R₂ = OH | K. laurifolia |

| Gitingensine (41 ) | R = H | K. laurifolia |

Biosynthetic Pathway

This compound is biosynthesized from cholesterol through a series of enzymatic reactions:

-

Side-chain cleavage : Cholesterol undergoes hydroxylation at C-20 and C-22, followed by oxidative cleavage to form pregnenolone .

-

Lactonization : Formation of the (18→20)-lactone ring via intramolecular esterification.

-

Functionalization : Introduction of methyl and hydroxyl groups at C-3 and C-7, mediated by cytochrome P450 enzymes and methyltransferases .

Lactone Ring Reactions

The (18→20)-lactone ring is susceptible to hydrolysis under acidic or basic conditions, yielding open-chain carboxylic acid derivatives. This reactivity is critical for modifying bioactivity.

Oxidation at C-7

7α-Hydroxythis compound (40 ) is formed via regioselective oxidation of the C-7 position, likely catalyzed by monooxygenases. This hydroxylation enhances hydrogen-bonding capacity, influencing molecular interactions .

Substitution at C-3

The methyl group at C-3 participates in steric interactions , affecting conformational stability. Demethylation or substitution at this position alters ligand-receptor binding profiles .

Research Findings

-

Stereochemical Impact : The 20 S configuration in this compound ensures optimal spatial arrangement for binding to steroidal receptors, unlike 20-epi-kibataline (37 ) .

-

Biological Relevance : this compound derivatives exhibit bioactivity linked to their lactone and hydroxyl groups, though specific pharmacological data remain underexplored .

Propiedades

Número CAS |

510-31-6 |

|---|---|

Fórmula molecular |

C22H33NO2 |

Peso molecular |

343.5 g/mol |

Nombre IUPAC |

(1R,2S,5S,6S,9R,12S,13R,16S)-6,13-dimethyl-16-(methylamino)-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-8-one |

InChI |

InChI=1S/C22H33NO2/c1-13-17-6-7-19-16-5-4-14-12-15(23-3)8-10-21(14,2)18(16)9-11-22(17,19)20(24)25-13/h4,13,15-19,23H,5-12H2,1-3H3/t13-,15-,16+,17+,18-,19-,21-,22-/m0/s1 |

Clave InChI |

RSFPISDAJMWREU-CDFICMNGSA-N |

SMILES |

CC1C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)NC)C)C(=O)O1 |

SMILES isomérico |

C[C@H]1[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)NC)C)C(=O)O1 |

SMILES canónico |

CC1C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)NC)C)C(=O)O1 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.